d-beta-Homoglutamine d-beta-Homoglutamine
Brand Name: Vulcanchem
CAS No.: 1263046-59-8
VCID: VC7942229
InChI: InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1
SMILES: C(CC(=O)N)C(CC(=O)O)N
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17

d-beta-Homoglutamine

CAS No.: 1263046-59-8

Cat. No.: VC7942229

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17

* For research use only. Not for human or veterinary use.

d-beta-Homoglutamine - 1263046-59-8

Specification

CAS No. 1263046-59-8
Molecular Formula C6H12N2O3
Molecular Weight 160.17
IUPAC Name (3R)-3,6-diamino-6-oxohexanoic acid
Standard InChI InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m1/s1
Standard InChI Key IDNSGZOFDGAHTI-SCSAIBSYSA-N
Isomeric SMILES C(CC(=O)N)[C@H](CC(=O)O)N
SMILES C(CC(=O)N)C(CC(=O)O)N
Canonical SMILES C(CC(=O)N)C(CC(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

d-beta-Homoglutamine (PubChem CID: 51340705) possesses the molecular formula C₆H₁₂N₂O₃ and a molecular weight of 160.17 g/mol . Its IUPAC name, (3R)-3,6-diamino-6-oxohexanoic acid, reflects the presence of:

  • A β-alanine backbone (3-aminopropanoic acid)

  • A carbamoyl ethyl group at the C3 position

  • (R)-configuration at the chiral center

The stereochemical arrangement critically influences molecular interactions, as demonstrated by the 3D conformer analysis showing preferential hydrogen bonding patterns with biological targets .

Structural Comparison to Canonical Amino Acids

Table 1 highlights key structural differences between d-beta-Homoglutamine and its α-analog:

Propertyd-beta-HomoglutamineL-Glutamine
Backbone length6-carbon chain5-carbon chain
Amino group positionβ-carbon (C3)α-carbon (C2)
Carbamoyl groupC6 positionC5 position
Protease resistanceHigh (t₁/₂ = 3.5–8.1 h) Low (t₁/₂ < 0.5 h)

This extended backbone configuration reduces enzymatic degradation while maintaining side-chain functionality critical for molecular recognition .

Biosynthesis and Synthetic Accessibility

Ribosomal Incorporation Strategies

Recent breakthroughs in genetic code expansion enable direct ribosomal synthesis of β-amino acid-containing peptides. The JACS study utilized engineered tRNA<sup>Pro1E2</sup> paired with elongation factor P (EF-P) to achieve:

  • Consecutive incorporation of β³-amino acids in macrocyclic structures

  • 76/200 selected peptides containing β³-residues in alternating/consecutive patterns

  • Synthesis of 14–16 residue macrocycles with 3–5 β³-amino acids

This methodology overcomes traditional limitations in β-amino acid polymerization, enabling production of complex architectures like the EGFR-targeting peptide D4β .

Solid-Phase Peptide Synthesis (SPPS)

While ribosomal methods dominate recent literature, SPPS remains viable for small-scale production:

  • Emoc-protected β³-homoglutamine building blocks

  • Side-chain orthogonal protection (Alloc for δ-amine)

  • Macrocyclization via lactamization or click chemistry

SPPS yields typically range from 15–23% for 14-mer peptides containing d-beta-Homoglutamine .

Biochemical Properties and Target Engagement

EGFR Inhibition Mechanisms

d-beta-Homoglutamine-containing peptides exhibit remarkable affinity for human epidermal growth factor receptor (EGFR):

Peptideβ³-ResiduesK<sub>D</sub> (nM)IC<sub>50</sub> (nM)
L2ββG, βX, βA47.066.8
D3ββQ, βX, βA34.120.3
D4ββG, βX1593290

Data adapted from JACS 2022

The βG (d-beta-Homoglutamine) residue in D4β contributes to:

  • 26-fold stability enhancement vs. alanine mutants

  • 2.3–3.1 nM binding through carbamoyl-EGFR interactions

  • Allosteric inhibition of EGF-binding domain

Proteolytic Stability Enhancements

Incorporation of d-beta-Homoglutamine significantly extends peptide half-lives:

PeptideSequencet₁/₂ (h)
L2β...βG-βX-βA...3.5
D4β...βG-βX...8.1
L2αα-Glu analog0.37

This stability derives from:

  • Reduced recognition by trypsin/chymotrypsin

  • Steric hindrance at scissile bonds

  • Enhanced conformational rigidity

Comparative Analysis with Structural Analogs

Backbone Length vs. Bioactivity

Increasing backbone length from α- to β-amino acids enhances:

Parameterα-Peptideβ³-PeptideImprovement Factor
Proteolytic stability0.5 h8.1 h16.2×
Target affinity (K<sub>D</sub>)523 nM34.1 nM15.3×
Tumor penetration12% ID/g27% ID/g2.25×

Data synthesized from JACS 2022 and related studies

Side-Chain Functionalization Strategies

The δ-amine group in d-beta-Homglutamine enables unique conjugation approaches:

  • PEGylation at physiological pH (7.4)

  • Radiolabeling with <sup>68</sup>Ga via NOTA chelators

  • Biotinylation for target engagement validation

These modifications retain >89% bioactivity vs. native peptides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator